N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide
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Overview
Description
N6-Benzoyl-2’,3’-isopropylideneadenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processesIt is characterized by its unique chemical structure, which includes a benzoyl group and an isopropylidene moiety attached to the adenosine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the benzoyl group at the N6 position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzoyl group or other functional groups in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .
Scientific Research Applications
N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, including its role as a smooth muscle vasodilator.
Medicine: Research has shown that adenosine analogs, including N6-Benzoyl-2’,3’-isopropylideneadenosine, have potential anticancer properties by inhibiting cancer progression.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
N6-Benzoyl-2’,3’-isopropylideneadenosine exerts its effects by mimicking the action of adenosine. It binds to adenosine receptors on the cell surface, leading to various downstream effects. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. The compound’s anticancer properties are attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-2’,3’-isopropylideneadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity compared to other adenosine analogs. The presence of the benzoyl and isopropylidene groups provides distinct properties that make it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H21N5O5/c1-18(2)19(28)12(8-26)30-17(20(18,19)29)25-10-23-13-14(21-9-22-15(13)25)24-16(27)11-6-4-3-5-7-11/h3-7,9-10,12,17,26,28-29H,8H2,1-2H3,(H,21,22,24,27)/t12-,17-,19+,20-/m1/s1 |
InChI Key |
SBKHHFROZKOUCZ-HINUTXJASA-N |
Isomeric SMILES |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
Canonical SMILES |
CC1(C2(C1(C(OC2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
Origin of Product |
United States |
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